n-[(e)-(4-Nitrophenyl)methylene]methanamine
Description
Introduction to n-[(E)-(4-Nitrophenyl)methylene]methanamine in Academic Research
Historical Context and Discovery of Schiff Bases
The study of Schiff bases originates from the work of Hugo Schiff , who first described the condensation of primary amines with carbonyl compounds in 1864. These imine derivatives, characterized by the general structure R¹R²C=NR³ , became foundational in organic and coordination chemistry due to their synthetic versatility and ability to form stable metal complexes. Early applications focused on dyestuffs and analytical reagents, but the mid-20th century saw a shift toward their use as ligands in catalysis and bioinorganic chemistry. For example, the discovery of pyridoxal phosphate-dependent enzymes highlighted the biological relevance of Schiff bases as transient intermediates in amino acid metabolism.
The structural evolution of Schiff bases progressed with the introduction of aromatic and heterocyclic substituents, enabling fine-tuning of electronic and steric properties. The incorporation of nitro groups, as seen in This compound , emerged as a strategy to modulate electron density and enhance thermal stability, particularly in materials science applications.
Relevance of this compound in Contemporary Research
In modern contexts, This compound serves as a model compound for investigating:
- Electron-deficient ligands : The nitro group at the para position creates a strong electron-withdrawing effect, altering the imine’s π-acceptor properties and influencing metal-ligand bonding in coordination complexes.
- Supramolecular architectures : Its planar structure and nitro functionality may facilitate π-π stacking or hydrogen bonding, relevant to crystal engineering and porous material design.
- Catalytic intermediates : Schiff bases with nitroaryl groups have been explored in oxidation-reduction reactions, where electronic modulation can enhance catalytic turnover.
Recent studies emphasize its potential in synthesizing heterocyclic compounds, leveraging the nitro group’s ability to direct electrophilic substitution reactions. Despite these advancements, systematic studies on its coordination behavior and electronic properties remain limited, highlighting gaps in the current literature.
Theoretical Frameworks Underpinning Schiff Base Chemistry
The chemistry of This compound is governed by principles central to Schiff base systems:
Imine Formation and Stability
Schiff bases form via nucleophilic addition of amines to carbonyl groups, followed by dehydration. The reaction is acid-catalyzed and reversible, with equilibrium favoring imine formation under anhydrous conditions. For This compound , the electron-withdrawing nitro group stabilizes the imine through resonance, as the nitro moiety delocalizes electron density from the aromatic ring into the C=N bond. This resonance stabilization reduces susceptibility to hydrolysis, enhancing practical utility in non-aqueous environments.
Tautomerism and Electronic Effects
In derivatives like hydrazides, amide-iminol tautomerism allows Schiff bases to adopt different isomeric forms, influencing their reactivity. While This compound does not exhibit tautomerism due to its methylamine substituent, the nitro group’s inductive effect lowers the electron density at the imine nitrogen, increasing Lewis acidity. This property facilitates coordination with transition metals, particularly those in higher oxidation states.
Scope and Objectives of Research on this compound
Current research objectives for this compound include:
- Structural characterization : Resolving its solid-state conformation via X-ray crystallography to assess bond lengths and intermolecular interactions.
- Coordination chemistry : Synthesizing complexes with metals like Cu(II), Ni(II), and Pd(II) to evaluate ligand field strength and catalytic activity.
- Electronic properties : Measuring UV-Vis absorption spectra to quantify the nitro group’s impact on π→π* and n→π* transitions.
A comparative analysis with non-nitrated analogs (e.g., n-[(E)-phenylmethylene]methanamine ) could elucidate the nitro group’s role in modulating reactivity and stability.
Key Research Questions and Hypotheses
Critical inquiries driving studies on This compound include:
- How does the para-nitro substituent affect the compound’s ability to stabilize metal ions in atypical oxidation states?
- Can this Schiff base act as a selective sensor for metal ions via fluorescence quenching or colorimetric changes?
- What is the thermodynamic stability of its metal complexes compared to aliphatic Schiff base analogs?
Hypotheses suggest that the nitro group’s electron-withdrawing nature enhances the imine’s π-acceptor capacity, favoring strong-field ligand behavior in octahedral or square-planar complexes. Additionally, the aromatic system may enable photocatalytic applications under visible light irradiation.
Properties
CAS No. |
59862-73-6 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-methyl-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C8H8N2O2/c1-9-6-7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 |
InChI Key |
KXVFTZOZYASDRU-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction (Schiff Base Formation)
The primary and most established method for synthesizing n-[(E)-(4-Nitrophenyl)methylene]methanamine is the condensation of 4-nitrobenzaldehyde with methylamine under mild conditions.
$$
\text{4-nitrobenzaldehyde} + \text{methylamine} \rightarrow \text{this compound} + \text{water}
$$
-
- Solvent: Often carried out in polar solvents or solvent-free conditions.
- Catalyst: Acid catalysts (e.g., trace amounts of acetic acid) may be used to facilitate imine formation.
- Temperature: Mild, typically room temperature to 50°C.
- Time: Several hours to overnight for completion.
-
- Nucleophilic attack of methylamine on the aldehyde carbonyl carbon.
- Formation of a carbinolamine intermediate.
- Dehydration to yield the imine (Schiff base).
Yield: Generally high, often above 85%, depending on purity of reagents and reaction control.
Industrial Scale Production
Industrial synthesis follows similar condensation principles but optimizes for scale, yield, and purity:
- Continuous Flow Reactors: Used to enhance reaction control, reduce reaction time, and improve reproducibility.
- Automated Systems: Precise control of temperature, reactant feed rates, and mixing.
- Purification: Crystallization or distillation to isolate the pure imine compound.
Alternative Synthetic Routes
Though less common for this specific compound, related amine derivatives such as N-methyl-1-(4-nitrophenyl)methanamine are prepared via nucleophilic substitution reactions involving:
- 4-nitrobenzyl chloride + methylamine under basic conditions (e.g., sodium hydroxide) in solvents like dichloromethane at 0–25°C.
- This method yields the corresponding amine, which can be further reacted to form the Schiff base.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 20–50 °C | Mild heating accelerates condensation |
| Solvent | Ethanol, methanol, or solvent-free | Solvent choice affects reaction rate and purity |
| Catalyst | Acidic catalysts (e.g., acetic acid) | Facilitates imine bond formation |
| Reaction Time | 2–24 hours | Longer times improve conversion but may require control |
| Molar Ratios | 1:1 (aldehyde:amine) | Stoichiometric balance critical for yield |
| Purification Method | Recrystallization, vacuum distillation | Ensures removal of unreacted starting materials |
Analytical Characterization Supporting Preparation
¹H Nuclear Magnetic Resonance (NMR):
- Imine proton signal at ~9.15 ppm (singlet) confirms azomethine formation.
- Aromatic protons between 7.4–8.2 ppm, consistent with para-substituted nitrobenzene ring.
-
- Imine carbon resonance near 161 ppm.
Infrared Spectroscopy (FT-IR):
- Characteristic C=N stretching vibration observed between 1500–1700 cm⁻¹.
-
- Molecular ion peak consistent with calculated molecular weight (m/z ~167 for protonated species).
Mechanistic Insights and Reaction Analysis
- The nitro group on the aromatic ring is a strong electron-withdrawing substituent, which stabilizes the imine product and influences reactivity.
- The condensation is a reversible equilibrium; removal of water drives the reaction forward.
- Acid catalysis protonates the aldehyde oxygen, increasing electrophilicity.
- Purification by recrystallization improves product purity by removing unreacted amine or aldehyde.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation (Schiff base) | 4-nitrobenzaldehyde + methylamine | Mild acid catalysis, 20–50°C, 2–24 h | 85–95 | Most common, high purity, scalable |
| Nucleophilic substitution | 4-nitrobenzyl chloride + methylamine | Basic medium, 0–25°C, dichloromethane | 90+ | Precursor amine synthesis for further use |
| Industrial continuous flow | Same as condensation | Automated reactors, controlled T, P | Optimized | Large scale, consistent quality |
Research and Practical Implications
- The preparation methods described provide reliable access to this compound for use as a synthetic intermediate in pharmaceuticals, dyes, and materials science.
- The compound’s purity and structural integrity are critical for downstream applications, necessitating careful reaction monitoring and purification.
- Advanced characterization techniques such as NMR, FT-IR, and MS are essential for confirming successful synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl[(4-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (E)-methyl[(4-aminophenyl)methylidene]amine.
Scientific Research Applications
(E)-methyl[(4-nitrophenyl)methylidene]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-methyl[(4-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Selected Schiff Bases
Key Observations :
- Substituent Effects : Compound 1 contains a 4-methoxyphenyl group, which introduces electron-donating methoxy (–OCH₃) effects, slightly elongating the C=N bond compared to the parent compound.
- Steric Influence : Compound 2, with a phenylethylamine moiety, exhibits a larger dihedral angle (12.3° vs. 5.2°), reducing conjugation efficiency.
Photophysical and Optical Properties
Table 2: Optical and NLO Properties
| Compound Name | λem (nm) | ΔE (eV) | α (×10⁻²⁴ esu) | β (×10⁻³⁰ esu) |
|---|---|---|---|---|
| This compound | 450 | 2.75 | 6.8 | 9.2 |
| Compound 1 | 450 | 2.70 | 7.5 | 10.5 |
| Compound 2 | 369 | 3.36 | 5.3 | 6.8 |
Key Observations :
- Emission Spectra : The parent compound and Compound 1 exhibit similar emission maxima (450 nm), attributed to extended π-conjugation and ICT stabilization. Compound 2 shows a blue shift (369 nm) due to reduced conjugation.
- NLO Performance: Compound 1 outperforms others with higher polarizability (α) and hyperpolarizability (β), driven by the synergistic electron-donating (–OCH₃) and withdrawing (–NO₂) groups.
Comparison with Pyrazole-Based Analogues
Table 3: Elemental Analysis and Stability of Pyrazole Derivatives
Key Observations :
- Thermal Stability : Pyrazole derivatives (e.g., 3a) exhibit higher melting points due to rigid heterocyclic cores, enhancing thermal stability compared to the parent Schiff base.
- Elemental Composition : Similar C/N ratios suggest comparable electron density distributions, but pyrazole derivatives incorporate halogens (e.g., Cl), altering reactivity.
Biological Activity
n-[(E)-(4-Nitrophenyl)methylene]methanamine, also known as N-methyl-1-(4-nitrophenyl)methanimine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS No. | 59862-73-6 |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | N-methyl-1-(4-nitrophenyl)methanimine |
| InChI Key | KXVFTZOZYASDRU-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various cellular components, leading to diverse biological effects. The compound's action can be summarized as follows:
- Reduction of Nitro Group : The nitro group can be reduced to an amine under specific conditions.
- Formation of Reactive Intermediates : These intermediates can interact with DNA and proteins, potentially leading to cytotoxic effects.
- Antimicrobial Activity : The compound has shown promising activity against various pathogens, including bacteria and fungi.
Biological Activity Data
Research has demonstrated that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies indicate that derivatives of this compound have shown significant cytotoxic effects against cancer cell lines such as Caco-2 and A549. For instance, one study reported a reduction in cell viability by approximately 39.8% in Caco-2 cells when treated with certain derivatives .
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against drug-resistant strains. It has been noted that compounds similar to this compound exhibit minimum inhibitory concentrations (MIC) below 1 µM against certain bacterial strains .
Study on Anticancer Properties
In a recent study focusing on hydrazone derivatives, it was found that this compound and its derivatives exhibited significant anticancer activities. The study highlighted that specific modifications to the nitro group could enhance the cytotoxic effects against various cancer cell lines, indicating a structure-activity relationship that merits further investigation .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of related compounds against Leishmania donovani, where several derivatives exhibited IC50 values less than 1 µM, showcasing their potential as therapeutic agents in treating infections caused by resistant strains .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | < 1 µM | ~0.3 µM |
| (E)-methyl[(4-aminophenyl)methylidene]amine | Not specified | Not specified |
| (E)-methyl[(4-chlorophenyl)methylidene]amine | Not specified | Not specified |
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-[(E)-(4-Nitrophenyl)methylene]methanamine, and how is its purity assessed?
- Methodological Answer : The compound is synthesized via Schiff base formation by condensing 4-nitrobenzaldehyde with methylamine. A typical procedure involves refluxing equimolar amounts of the aldehyde and amine in ethanol or methanol for 6–24 hours. Purification is achieved through recrystallization (e.g., using ethanol) or silica gel chromatography. Purity is confirmed via melting point analysis, ¹H/¹³C NMR (to verify imine bond formation at δ ~8.3 ppm for C=N), and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.6–8.4 ppm for nitro-substituted phenyl groups) and the methine proton (δ ~8.3 ppm for C=NH). ¹³C NMR confirms the imine carbon at δ ~160 ppm .
- FT-IR : A strong C=N stretch near 1600–1650 cm⁻¹ confirms Schiff base formation .
- X-ray Crystallography : Resolves bond lengths (e.g., C=N ~1.28 Å) and dihedral angles, critical for structural validation. Refinement tools like SHELXL ensure accuracy in H-atom positioning .
Q. What are the key chemical reactions involving this Schiff base?
- Methodological Answer : The compound participates in:
- 1,3-Dipolar Cycloadditions : Reacts with carbonyl ylides (e.g., from epoxides) to form oxazolidine derivatives under reflux conditions (35–48 hours). Monitor reaction progress via TLC and isolate products via column chromatography .
- Coordination Chemistry : Acts as a ligand for metal ions (e.g., Zn²⁺), forming complexes characterized by UV-Vis spectroscopy and cyclic voltammetry .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical structural data?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C=N vs. C-N) are addressed by:
- DFT Optimization : Compare X-ray-derived geometries with gas-phase DFT models (e.g., B3LYP/6-31G* basis sets). Adjust for solvent effects using polarizable continuum models (PCM) .
- SHELXL Refinement : Improve crystallographic data by refining thermal displacement parameters and hydrogen atom positions .
Q. What strategies optimize the compound’s nonlinear optical (NLO) properties for material science applications?
- Methodological Answer : The nitro group enhances intramolecular charge transfer (ICT), critical for NLO activity. Key steps include:
- TD-DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~3.2 eV) and hyperpolarizability (β) values. Experimental validation via Kurtz-Perry powder method or electric-field-induced second-harmonic generation (EFISHG) .
- Crystal Engineering : Modify substituents (e.g., electron-donating/withdrawing groups) to tune ICT and packing efficiency .
Q. How does the nitro group influence regioselectivity in cycloaddition reactions?
- Methodological Answer : The electron-withdrawing nitro group activates the imine for nucleophilic attack, directing cycloadditions to specific positions. For example:
- Kinetic Studies : Use in situ NMR to monitor reaction intermediates.
- Computational Modeling : Calculate Fukui indices to predict reactive sites .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
- Methodological Answer : Challenges include polymorphism and solvent inclusion. Solutions involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
